molecular formula C22H29NO3 B252626 1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one

1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one

Cat. No. B252626
M. Wt: 355.5 g/mol
InChI Key: PZDCFPDKQRXIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one, also known as β-hydroxyphenylpropionone (HPP), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Mechanism of Action

The mechanism of action of β-hydroxyphenylpropionone is not fully understood. However, it has been suggested that its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Its anti-cancer properties may be due to its ability to induce apoptosis in cancer cells. Its anti-bacterial properties may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
β-hydroxyphenylpropionone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using β-hydroxyphenylpropionone in lab experiments is its low cost and high yield of synthesis. Additionally, it has been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various research applications. However, one limitation of using β-hydroxyphenylpropionone is its relatively low solubility in water, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on β-hydroxyphenylpropionone. One area of interest is its potential use as a chiral building block in the synthesis of biologically active compounds. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for its use in the treatment of various diseases. Finally, there is also potential for its use in materials science, such as in the development of new polymers or coatings.

Synthesis Methods

The synthesis of β-hydroxyphenylpropionone involves the reaction of 3-(tert-butylamino)-2-hydroxypropyl bromide with 1-phenylpropan-1-one in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure β-hydroxyphenylpropionone. The yield of this process is generally high, making it a cost-effective method for the synthesis of β-hydroxyphenylpropionone.

Scientific Research Applications

β-hydroxyphenylpropionone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use as a chiral building block in the synthesis of biologically active compounds.

properties

Product Name

1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one

InChI

InChI=1S/C22H29NO3/c1-22(2,3)23-15-18(24)16-26-21-12-8-7-11-19(21)20(25)14-13-17-9-5-4-6-10-17/h4-12,18,23-24H,13-16H2,1-3H3

InChI Key

PZDCFPDKQRXIJF-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.